molecular formula C8H8N4O2 B12984614 Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No.: B12984614
M. Wt: 192.17 g/mol
InChI Key: DVIVSSBUKWFOGB-UHFFFAOYSA-N
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Description

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, mechanochemical methods have been developed to obtain triazolopyridines, which can be adapted for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby inhibiting their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is unique due to its specific structure, which combines a triazole ring with a pyridine ring. This unique scaffold provides distinct biological activities and makes it a valuable compound for drug discovery and development. Its versatility in undergoing various chemical reactions also adds to its uniqueness and potential for creating diverse derivatives.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-6-10-11-8(9)12(5)6/h2-4H,1H3,(H2,9,11)

InChI Key

DVIVSSBUKWFOGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NN=C(N21)N

Origin of Product

United States

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